4-Cyclohexyloxy-1H-pyridin-2-one is a synthetic organic compound characterized by a pyridine ring bearing a cyclohexyloxy substituent at the 4-position. This compound is notable for its potential applications in medicinal chemistry, particularly as an inhibitor of specific oncogenic kinases.
This compound can be synthesized from 4-hydroxy-2-pyridone through a nucleophilic substitution reaction with cyclohexyl bromide in the presence of a base such as potassium carbonate. It is classified as a pyridinone derivative, which is a subset of heterocyclic compounds containing nitrogen in their ring structure. The unique cyclohexyloxy group imparts distinct steric and electronic properties, differentiating it from other similar pyridinones.
The synthesis of 4-Cyclohexyloxy-1H-pyridin-2-one typically involves the following steps:
The reaction mechanism involves the nucleophilic attack of the oxygen atom of the 4-hydroxy-2-pyridone on the carbon atom of cyclohexyl bromide, leading to the formation of 4-Cyclohexyloxy-1H-pyridin-2-one and the release of bromide ions.
The molecular formula of 4-Cyclohexyloxy-1H-pyridin-2-one is CHNO, indicating it contains twelve carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and one oxygen atom. The compound features a pyridine ring structure with a hydroxyl group at position 2 and a cyclohexyloxy group at position 4.
The compound has distinct molecular characteristics that influence its reactivity and biological activity. Its molecular weight is approximately 201.25 g/mol, and it exhibits specific spectroscopic properties that can be analyzed using techniques such as nuclear magnetic resonance and mass spectrometry.
4-Cyclohexyloxy-1H-pyridin-2-one can undergo various chemical transformations:
The choice of reagents and conditions significantly affects the yield and purity of the products formed during these reactions. For instance, sodium hydride in dimethylformamide is often employed for nucleophilic substitution reactions.
The primary target for 4-Cyclohexyloxy-1H-pyridin-2-one is the Tropomyosin receptor kinase fusion, an oncogenic kinase involved in various signaling pathways associated with cell proliferation and survival.
The compound acts by inhibiting the activity of this kinase, effectively blocking TRK signal transduction pathways that are crucial for tumor cell vitality. This inhibition leads to reduced cell proliferation and enhanced apoptosis in cancer cells dependent on TRK signaling.
4-Cyclohexyloxy-1H-pyridin-2-one is typically a solid at room temperature with a melting point that may vary based on purity and crystallization conditions.
The compound exhibits moderate solubility in organic solvents such as dimethylformamide and dichloromethane but may have limited solubility in water due to its hydrophobic cyclohexyl group.
Pharmacokinetic studies indicate that it has an oral bioavailability of approximately 37.8% in mice, suggesting favorable absorption characteristics for potential therapeutic applications.
4-Cyclohexyloxy-1H-pyridin-2-one has significant potential in drug development, particularly as an anti-tumor agent targeting TRK fusions. Its unique structure allows for further modifications to enhance its efficacy and selectivity against various cancer types. Additionally, it serves as a valuable intermediate in organic synthesis for developing other biologically active compounds .
CAS No.: 87913-26-6
CAS No.: 146725-34-0
CAS No.: 14729-29-4
CAS No.: 33776-88-4
CAS No.: 3663-42-1
CAS No.: 92292-84-7